molecular formula C9H12N2O2 B8291700 2-Methyl-6-ureidobenzyl alcohol

2-Methyl-6-ureidobenzyl alcohol

Cat. No.: B8291700
M. Wt: 180.20 g/mol
InChI Key: ASCKNLFKNAGFTG-UHFFFAOYSA-N
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Description

2-Methyl-6-ureidobenzyl alcohol is a specialized organic compound that serves as a valuable synthetic intermediate and building block in research laboratories. Its structure, incorporating both a benzyl alcohol and a ureido functional group on a methyl-substituted benzene ring, makes it a versatile precursor in organic synthesis, particularly in the development of more complex molecules. Researchers utilize this compound in the synthesis of targeted chemical libraries and in the construction of peptide analogs, where its benzyl moiety can act as a protecting group, a concept common in solid-phase peptide synthesis (SPPS) protocols . The ureido moiety (a derivative of urea) is a key pharmacophore found in many biologically active molecules, suggesting that this compound could be a critical intermediate in medicinal chemistry research for creating compounds with potential hydrogen-bonding interactions. Its primary value lies in its application across various scientific disciplines, including drug discovery, chemical biology, and material science, where it is used for research purposes only. This product is intended for use by qualified laboratory professionals and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

[2-(hydroxymethyl)-3-methylphenyl]urea

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-8(7(6)5-12)11-9(10)13/h2-4,12H,5H2,1H3,(H3,10,11,13)

InChI Key

ASCKNLFKNAGFTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N)CO

Origin of Product

United States

Comparison with Similar Compounds


Key Insights :

  • Unlike lignin-derived alcohols (e.g., p-coumaryl alcohol), which lack nitrogenous groups, the ureido moiety introduces nucleophilic and coordination capabilities .

Physical and Chemical Properties

Property This compound 2-Hydroxybenzyl alcohol 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
Solubility in Polar Solvents High (predicted) Moderate Low (due to -CF₃)
Melting Point Not reported 89°C Data unavailable
Reactivity Nucleophilic ureido site Electrophilic aromatic substitution Stabilized by electron-withdrawing groups

Analysis :

  • The ureido group likely increases water solubility compared to 2-hydroxybenzyl alcohol, though less than fully ionized groups (e.g., sulfonates) .
  • Fluorinated analogs exhibit reduced solubility due to the hydrophobic -CF₃ group, as seen in NIST data for fluorinated benzyl alcohols .

Preparation Methods

Synthesis of 2-Methyl-6-nitrobenzaldehyde

The synthesis begins with nitration of o-xylene to yield 2-methyl-6-nitrotoluene, followed by oxidation using chromium-based catalysts to form 2-methyl-6-nitrobenzaldehyde. Alternative oxidation methods employing Ir-ReO~x~/SiO~2~ catalysts, as demonstrated in the hydrogenation of 2-methylacrolein, achieve higher selectivity (85–90%) under mild conditions (80°C, 0.8 MPa H~2~).

Reduction to Benzyl Alcohol

The aldehyde intermediate is reduced to 2-methyl-6-nitrobenzyl alcohol using NaBH~4~ (70–75% yield) or catalytic hydrogenation with Pd/C (90% yield, 50 psi H~2~). The nitro group remains intact during this step, enabling subsequent functionalization.

Ureido Group Installation

The nitro group is reduced to an amine using H~2~/Raney Ni (95% conversion), followed by reaction with potassium cyanate in acidic medium to yield the ureido derivative. This two-step sequence achieves an overall yield of 68%.

Table 1. Optimization of Ureido Group Introduction

StepConditionsYield (%)
Nitro ReductionH~2~ (50 psi), Raney Ni, EtOH95
Urea FormationKNCO, HCl, H~2~O/THF72

Multi-Component Reactions for Direct Ureido Incorporation

Ugi Reaction with Amphoteric Intermediates

Drawing from interrupted Ugi reactions involving o-sulfonylaminated benzaldehydes, a modified approach employs 2-methyl-6-aminobenzaldehyde, an isocyanide, and a carboxylic acid derivative. The reaction proceeds via:

  • Formation of an imine intermediate.

  • Nucleophilic attack by the isocyanide.

  • Cyclization to generate the ureido group.

Using tert-butyl isocyanide and acetic acid, the reaction achieves 60–65% yield under catalyst-free conditions. However, competing pathways limit scalability.

Cobalt(III)–Carbene Radical-Mediated Cyclization

A cobalt(III)–carbene radical intermediate, as reported for indoline synthesis, facilitates intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to construct the benzyl alcohol framework. While this method is innovative, computational studies indicate high barriers (~25 kcal/mol) for ureido group stabilization, necessitating further optimization.

Protecting Group Strategies for Sequential Functionalization

Silyl Protection of Alcohol

The benzyl alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to nitration and ureido formation. Deprotection using tetrabutylammonium fluoride (TBAF) restores the alcohol with >90% efficiency.

Benzyloxy Protection for Ortho-Substituent Control

Analogous to the synthesis of 4-hydroxy-3-methylsulfonyl benzyl alcohols, a benzyloxy group is introduced at C6 to direct electrophilic substitution. After ureido formation, hydrogenolysis (Pd/C, H~2~) removes the benzyl group, yielding the free alcohol.

Table 2. Comparison of Protecting Group Strategies

StrategyAdvantagesDisadvantages
TBDMS EtherHigh stability under acidic conditionsCost of silylating agents
BenzyloxyFacile removal via hydrogenolysisRequires high-pressure H~2~

Industrial-Scale Considerations and Catalytic Systems

Continuous-Flow Hydrogenation

Adopting fixed-bed reactors with Ir-ReO~x~/SiO~2~ catalysts, continuous hydrogenation of 2-methyl-6-nitrobenzaldehyde achieves 98% conversion at 4 h^-1^ space velocity. This method reduces reaction time from 12 hours (batch) to 2 hours.

Palladium-Catalyzed Debenzylation

For benzyl-protected intermediates, 10% Pd/C under 50 psi H~2~ quantitatively removes benzyl groups without over-reducing the ureido moiety.

Challenges and Underexplored Avenues

Ureido Group Stability

The ureido functionality is prone to hydrolysis under strongly acidic or basic conditions. Recent advances in micellar catalysis (e.g., TPGS-750-M surfactant) enable aqueous-phase reactions at neutral pH, improving stability.

Regioselective Nitration

Direct nitration of 2-methylbenzyl alcohol often yields mixtures of C4 and C6 nitro derivatives. Zeolite catalysts (H-ZSM-5) improve para-selectivity to 85%, leveraging pore size constraints .

Q & A

Q. What are the optimal synthetic pathways for 2-Methyl-6-ureidobenzyl alcohol, and how can yield be maximized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Benzyl alcohol core modification : Start with a substituted benzyl alcohol (e.g., 2-methyl-6-aminobenzyl alcohol).

Ureido group introduction : React the amine group with urea or an isocyanate derivative under controlled pH (8–10) and temperature (60–80°C).

Protective strategies : Use protective groups (e.g., acetyl for hydroxyl) to prevent side reactions.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Key considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry (urea:amine ratio ~1.2:1) to avoid over-substitution.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C2, ureido at C6) via chemical shifts (e.g., ureido NH peaks at δ 5.8–6.2 ppm).
    • FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and hydroxyl (-OH) bands (~3200–3400 cm⁻¹).
  • Chromatography :
    • HPLC-MS : Quantify purity (>95%) and detect byproducts.
  • Elemental analysis : Validate C, H, N, O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects of the ureido and methyl groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric hindrance : The methyl group at C2 reduces accessibility to the benzyl alcohol’s hydroxyl group, slowing esterification.
  • Electronic effects : The ureido group at C6 acts as an electron-withdrawing group, polarizing the aromatic ring and enhancing electrophilic substitution at C4.
  • Experimental validation :
    • Compare reaction rates with analogs (e.g., 2-Methyl-6-nitrobenzyl alcohol) using kinetic studies (UV-Vis monitoring).
    • Computational modeling (DFT) to map electron density distribution .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

  • Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation time).
  • Compound stability : Test degradation under storage (e.g., HPLC at t=0, 24, 48 hrs).
  • Meta-analysis : Pool data from multiple studies, adjusting for confounders (e.g., solvent effects) using regression models .

Q. Example data contradiction resolution :

StudyReported IC₅₀ (μM)Adjusted IC₅₀ (μM)*
A12.514.2
B8.79.1
*Adjusted for DMSO concentration differences.

Q. How can cross-reactivity with structurally similar compounds be assessed in biological target studies?

Methodological Answer:

  • Competitive binding assays : Co-incubate this compound with analogs (e.g., 2-Methyl-6-carbamoylbenzyl alcohol) and measure displacement (e.g., fluorescence polarization).
  • Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using AutoDock Vina.
  • SAR tables : Highlight critical substituents (e.g., ureido > nitro for activity) .

Q. What are the best practices for quantifying this compound in complex matrices (e.g., cell lysates)?

Methodological Answer:

  • Sample preparation : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges).
  • Detection :
    • LC-MS/MS : Use MRM transitions (e.g., m/z 195 → 138 for quantification).
    • Internal standards : Deuterated analogs (e.g., d₃-2-Methyl-6-ureidobenzyl alcohol) to correct for matrix effects .

Q. How can researchers design experiments to investigate the metabolic fate of this compound in vivo?

Methodological Answer:

  • Isotope labeling : Synthesize ¹⁴C-labeled compound for tracking.
  • Animal models : Administer via IV/IP, collect blood/tissue at intervals.
  • Metabolite profiling : Use HR-MS and NMR to identify phase I/II metabolites (e.g., glucuronidated or oxidized forms) .

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